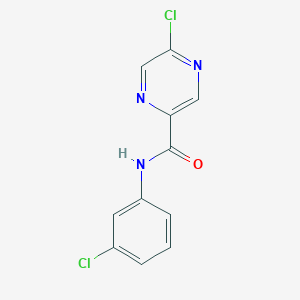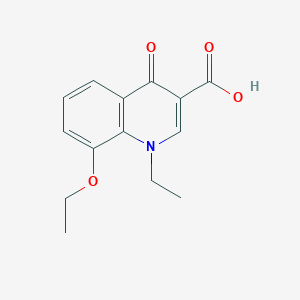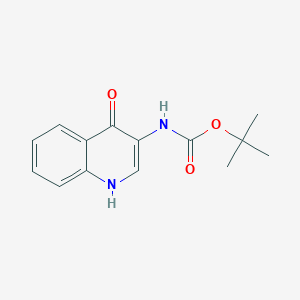![molecular formula C13H8ClN3O B11854827 6-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde CAS No. 81933-74-6](/img/structure/B11854827.png)
6-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a chloro group and a phenyl ring in its structure contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved by reacting hydrazine with a β-keto ester under acidic conditions.
Cyclization with Pyridine: The pyrazole intermediate is then subjected to cyclization with a pyridine derivative in the presence of a suitable catalyst, such as iodine or a Lewis acid, to form the pyrazolopyridine core.
Introduction of the Chloro Group: The chloro group is introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Formylation: The final step involves the formylation of the pyrazolopyridine core to introduce the aldehyde group. This can be achieved using Vilsmeier-Haack reaction conditions, where the compound is treated with a mixture of dimethylformamide and phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 6-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.
Reduction: 6-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various bioactive molecules, including kinase inhibitors and anti-inflammatory agents.
Biological Studies: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Chemical Biology: It serves as a probe in chemical biology studies to investigate cellular pathways and molecular interactions.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.
Mecanismo De Acción
The mechanism of action of 6-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and phenyl groups enhance its binding affinity to these targets, leading to modulation of their activity. For example, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their phosphorylation activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde: Lacks the chloro group, resulting in different reactivity and biological activity.
6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde: Contains a methyl group instead of a chloro group, leading to variations in chemical properties and applications.
6-Bromo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde: The bromo group imparts different electronic effects compared to the chloro group, affecting its reactivity and biological interactions.
Uniqueness
6-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is unique due to the presence of the chloro group, which enhances its reactivity and binding affinity to biological targets. This makes it a valuable compound in medicinal chemistry for the development of potent bioactive molecules.
Propiedades
Número CAS |
81933-74-6 |
|---|---|
Fórmula molecular |
C13H8ClN3O |
Peso molecular |
257.67 g/mol |
Nombre IUPAC |
6-chloro-1-phenylpyrazolo[3,4-b]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C13H8ClN3O/c14-12-10(8-18)6-9-7-15-17(13(9)16-12)11-4-2-1-3-5-11/h1-8H |
Clave InChI |
YYDNKVOQIVUTNY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=NC(=C(C=C3C=N2)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


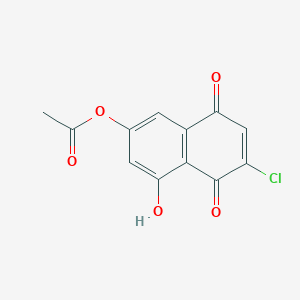
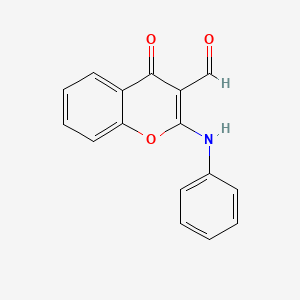
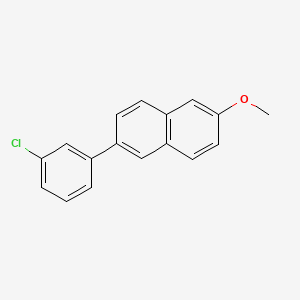
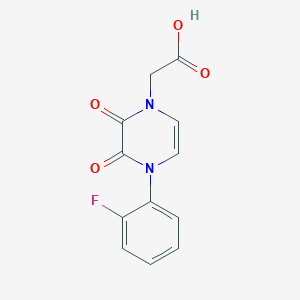
![ethyl 2-[2-methoxy-6-[(Z)-methoxyiminomethyl]phenoxy]acetate](/img/structure/B11854786.png)

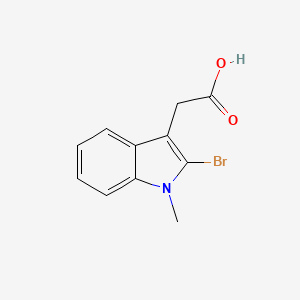


![1-{2-(Prop-1-en-2-yl)-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one](/img/structure/B11854806.png)
